molecular formula C29H31ClN6O4 B11035039 (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11035039
M. Wt: 563.0 g/mol
InChI Key: BEDSFGJSZLADRJ-RMKNXTFCSA-N
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Description

“N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[3-(3,4,5-TRIMETHOXYPHENYL)ACRYLOYL]GUANIDINE” is a complex organic compound that features multiple functional groups, including an indole, pyrimidine, and acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[3-(3,4,5-TRIMETHOXYPHENYL)ACRYLOYL]GUANIDINE” likely involves multiple steps, including:

    Formation of the Indole Derivative: Starting with a chlorinated indole, typically synthesized via Fischer indole synthesis.

    Attachment of the Ethyl Linker: Using alkylation reactions to attach the ethyl group to the indole nitrogen.

    Pyrimidine Coupling: Coupling the ethyl-indole intermediate with a pyrimidine derivative under basic conditions.

    Acrylamide Formation: Finally, the acrylamide moiety is introduced through a reaction with an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the indole or pyrimidine rings.

    Reduction: Reduction reactions could target the acrylamide moiety.

    Substitution: Halogen substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Possible applications in studying enzyme inhibition due to its complex structure.

    Signal Transduction: Investigating its role in cellular signaling pathways.

Medicine

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

    Anticancer Research: Studied for its potential anticancer properties.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, affecting their function. The indole and pyrimidine moieties could facilitate binding to specific enzymes or receptors, while the acrylamide group might form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[3-(3,4,5-TRIMETHOXYPHENYL)ACRYLOYL]GUANIDINE
  • N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-[3-(3,4,5-TRIMETHOXYPHENYL)ACRYLOYL]GUANIDINE

Uniqueness

The presence of the chlorine atom on the indole ring and the specific substitution pattern on the pyrimidine ring might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C29H31ClN6O4

Molecular Weight

563.0 g/mol

IUPAC Name

(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C29H31ClN6O4/c1-17-12-18(2)34-29(33-17)36-28(31-11-10-20-16-32-23-8-7-21(30)15-22(20)23)35-26(37)9-6-19-13-24(38-3)27(40-5)25(14-19)39-4/h6-9,12-16,32H,10-11H2,1-5H3,(H2,31,33,34,35,36,37)/b9-6+

InChI Key

BEDSFGJSZLADRJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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